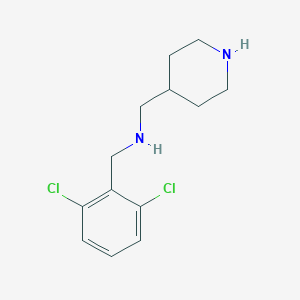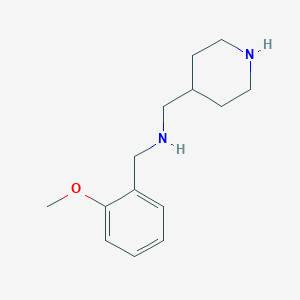![molecular formula C19H29N3O5S B499915 1'-(3,4-DIMETHOXYBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B499915.png)
1'-(3,4-DIMETHOXYBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound characterized by its unique structure, which includes a bipiperidine core and a sulfonyl group attached to a dimethoxyphenyl ring.
Vorbereitungsmethoden
The synthesis of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipiperidine Core: This step involves the cyclization of appropriate precursors to form the bipiperidine structure.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Dimethoxyphenyl Ring: The final step involves coupling the dimethoxyphenyl ring to the bipiperidine core, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow chemistry and automated synthesis techniques to scale up the production .
Analyse Chemischer Reaktionen
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the bipiperidine core can interact with receptor sites, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds, such as:
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide: This compound has a similar structure but lacks the bipiperidine core, which may result in different biological activities.
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-piperidinylcarbonyl azepane: This compound has an azepane ring instead of the bipiperidine core, which can affect its chemical reactivity and biological properties.
The uniqueness of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide lies in its bipiperidine core, which provides distinct steric and electronic properties, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C19H29N3O5S |
|---|---|
Molekulargewicht |
411.5g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H29N3O5S/c1-26-16-7-6-15(14-17(16)27-2)28(24,25)22-12-8-19(9-13-22,18(20)23)21-10-4-3-5-11-21/h6-7,14H,3-5,8-13H2,1-2H3,(H2,20,23) |
InChI-Schlüssel |
WHJQATDIYHOZOW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499834.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499836.png)
![1-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499838.png)




![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499845.png)
![1-{2-[(4-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499846.png)
![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499848.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499851.png)

![1-[3-(benzyloxy)phenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499855.png)
